molecular formula C19H21N5O2 B7519064 3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea

3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea

Cat. No. B7519064
M. Wt: 351.4 g/mol
InChI Key: USPKRHIRDZZKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea is not fully understood. However, research suggests that the compound works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. Specifically, the compound is thought to inhibit the activity of the enzyme tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea has been shown to have several other biochemical and physiological effects. For example, studies have shown that the compound can inhibit the activity of certain inflammatory enzymes, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to have antifungal properties, which may make it useful in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea in lab experiments is its high potency. The compound has been shown to be effective at relatively low concentrations, which makes it useful for studying the effects of small molecule inhibitors on cellular processes. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on 3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea. One area of research is focused on developing more effective synthesis methods for the compound, which may increase its availability for research purposes. Another area of research is focused on understanding the mechanism of action of the compound in more detail, which may lead to the development of more potent inhibitors of tyrosine kinase. Additionally, research is ongoing to explore the potential applications of this compound in other fields, such as the treatment of inflammatory diseases and fungal infections.

Synthesis Methods

The synthesis of 3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea involves several steps, including the reaction of 2-bromo-3-iodopyridine with imidazole, followed by the reaction of the resulting product with 4-methoxybenzyl chloride. The final step involves the reaction of the intermediate product with methyl isocyanate. The yield of the synthesis method is relatively high, and the compound can be obtained in pure form.

Scientific Research Applications

3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23(13-15-5-7-17(26-2)8-6-15)19(25)22-12-16-4-3-9-21-18(16)24-11-10-20-14-24/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPKRHIRDZZKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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